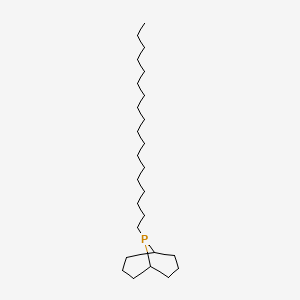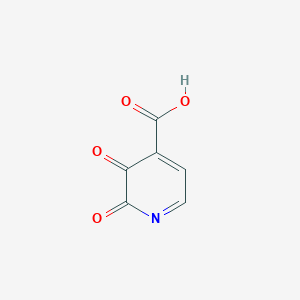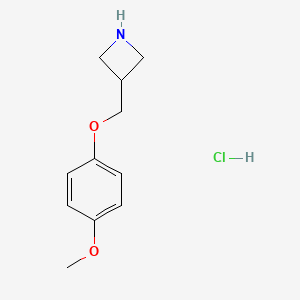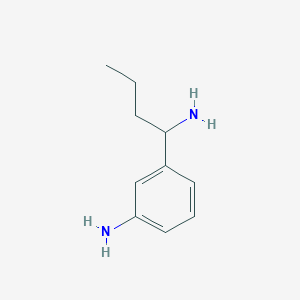
9-Stearyl-9-phosphabicyclo(3.3.1)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Stearyl-9-phosphabicyclo(3.3.1)nonane: is a chemical compound with the molecular formula C26H51P and a molecular weight of 394.656901 g/mol This compound is characterized by the presence of a phosphabicyclo nonane structure with a stearyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of a phosphabicyclo nonane precursor with a stearyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions may include the use of a solvent such as tetrahydrofuran (THF) and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-Stearyl-9-phosphabicyclo(3.3.1)nonane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form phosphines.
Substitution: The stearyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl substituted phosphabicyclo nonane derivatives.
Applications De Recherche Scientifique
9-Stearyl-9-phosphabicyclo(3.3.1)nonane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Stearyl-9-phosphabicyclo(3.3.1)nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The stearyl group provides hydrophobic interactions that can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo(3.3.1)nonane: An organoborane compound used in hydroboration reactions.
9-Phosphabicyclo(3.3.1)nonane: A similar compound without the stearyl group.
Uniqueness
9-Stearyl-9-phosphabicyclo(3.3.1)nonane is unique due to the presence of the stearyl group, which imparts specific chemical properties and potential applications that are not observed in other similar compounds. The stearyl group enhances the compound’s hydrophobicity and can influence its interactions with other molecules.
Propriétés
Numéro CAS |
99886-25-6 |
|---|---|
Formule moléculaire |
C26H51P |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
9-octadecyl-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C26H51P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-25-20-18-21-26(27)23-19-22-25/h25-26H,2-24H2,1H3 |
Clé InChI |
CMTVKSLVXRIWBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)



![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)




![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)

